
n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide: is a complex organic compound that features a pyrrolidine ring and a tetrahydropyridazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 1-ethylpyrrolidine with a suitable aldehyde to form an intermediate, which is then subjected to cyclization and further functionalization to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the pyrrolidine or tetrahydropyridazine rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Its structural properties may allow for the design of drugs with improved efficacy and reduced side effects .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. The exact pathways involved can vary and are often the subject of ongoing research .
類似化合物との比較
Amisulpride: A dopamine receptor antagonist used in the treatment of schizophrenia.
Levosulpiride: Another dopamine receptor antagonist with applications in treating gastrointestinal disorders.
Uniqueness: n-((1-Ethylpyrrolidin-2-yl)methyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide is unique due to its specific combination of a pyrrolidine ring and a tetrahydropyridazine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C12H20N4O2 |
|---|---|
分子量 |
252.31 g/mol |
IUPAC名 |
N-[(1-ethylpyrrolidin-2-yl)methyl]-6-oxo-4,5-dihydro-1H-pyridazine-3-carboxamide |
InChI |
InChI=1S/C12H20N4O2/c1-2-16-7-3-4-9(16)8-13-12(18)10-5-6-11(17)15-14-10/h9H,2-8H2,1H3,(H,13,18)(H,15,17) |
InChIキー |
QGJFKGDHPVSHEA-UHFFFAOYSA-N |
正規SMILES |
CCN1CCCC1CNC(=O)C2=NNC(=O)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


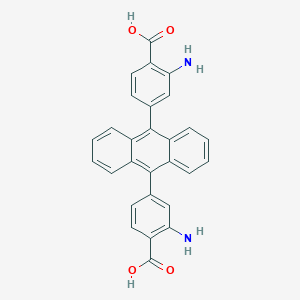
![2,2'-(2-Chloro-2'-fluoro-[1,1'-biphenyl]-3,3'-diyl)bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14899431.png)
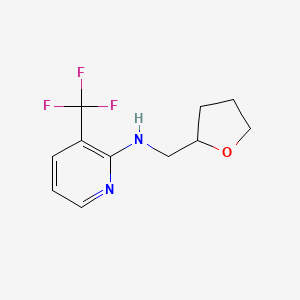

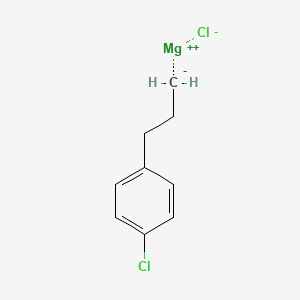

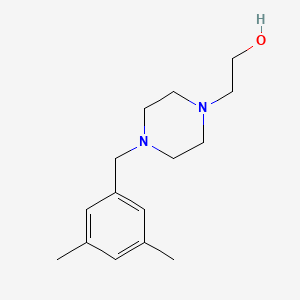
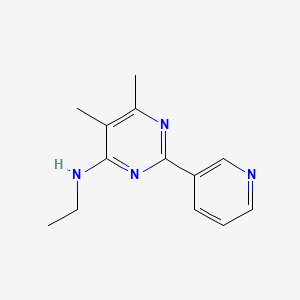
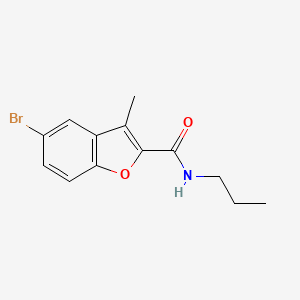



![2-(Benzo[d]thiazol-2-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14899508.png)

